molecular formula C18H19N5O B12521105 N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-62-9

N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12521105
CAS No.: 651769-62-9
M. Wt: 321.4 g/mol
InChI Key: CPIIZDAQQOSSNM-UHFFFAOYSA-N
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Description

N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is a compound with a complex structure that includes a tetrazole ring and a benzamide group

Properties

CAS No.

651769-62-9

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C18H19N5O/c1-12(2)11-13-3-9-16(10-4-13)19-18(24)15-7-5-14(6-8-15)17-20-22-23-21-17/h3-10,12H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)

InChI Key

CPIIZDAQQOSSNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(2-methylpropyl)aniline with 4-(2H-tetrazol-5-yl)benzoyl chloride under basic conditions to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Details:

  • CAS Number: 651769-62-9
  • Molecular Formula: C18H19N5O
  • Molecular Weight: 321.4 g/mol
  • IUPAC Name: N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide

The compound features a complex structure that includes a tetrazole ring and a benzamide group, which contributes to its unique chemical properties and biological activities.

Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to explore new synthetic pathways and develop novel compounds.

Table 1: Common Reactions of this compound

Reaction TypeDescriptionExample Products
OxidationFormation of tetrazole N-oxidesOxidized derivatives
ReductionModification of functional groupsAmine derivatives
SubstitutionReplacement of functional groupsNew benzamide or tetrazole derivatives

Biology

The compound exhibits significant biological activity due to its structural components. Research indicates that it interacts with various biological targets, influencing multiple biochemical pathways.

Antitumor Activity:
Studies have shown that related compounds can exhibit antitumor properties. For instance, HX-1920 demonstrated protective effects against cisplatin-induced nephrotoxicity while maintaining antitumor activity in animal models . This suggests that the tetrazole structure may enhance both protective and therapeutic effects in cancer treatment.

Enzyme Inhibition:
this compound has shown potential as an enzyme inhibitor, particularly against alpha-amylase, which plays a crucial role in carbohydrate metabolism. In vitro studies indicate that derivatives of tetrazole compounds exhibit higher inhibition compared to standard inhibitors like acarbose.

Antimicrobial Activity:
The compound has been screened for antimicrobial properties. Related tetrazole compounds demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antimicrobial agents .

Cisplatin Nephrotoxicity Study

Research involving HX-1920 indicated that co-administration significantly increased urinary excretion of cisplatin in rats, suggesting a protective effect against nephrotoxicity while retaining antitumor efficacy .

Alpha-Amylase Inhibition Study

In vitro evaluations revealed that certain derivatives of this compound exhibited enhanced alpha-amylase inhibition, indicating potential applications in diabetes management.

Antimicrobial Screening

Studies conducted on related tetrazole compounds showed moderate antimicrobial activity against various pathogens. The synthesized compounds were effective against Staphylococcus aureus and Escherichia coli, suggesting their potential use in antibiotic development .

Summary of Biological Activities

The diverse biological activities of this compound can be summarized as follows:

Activity TypeFindings
AntitumorProtective effects against nephrotoxicity
Enzyme InhibitionSignificant alpha-amylase inhibition
AntimicrobialEffective against common bacterial pathogens

Mechanism of Action

The mechanism of action of N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide involves its interaction with molecular targets through the tetrazole and benzamide groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The tetrazole ring, in particular, can form stable complexes with metal ions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific combination of a tetrazole ring and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • CAS Number : 651769-62-9
  • Molecular Formula : C18H19N5O
  • Molecular Weight : 321.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural components, particularly the tetrazole and benzamide moieties. These groups facilitate interactions with various biological targets, influencing multiple biochemical pathways. The tetrazole ring can form stable complexes with metal ions, which may enhance the compound's biological efficacy.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, a related compound (HX-1920) demonstrated protective effects against cisplatin-induced nephrotoxicity while maintaining antitumor activity in animal models . This suggests that the tetrazole structure may contribute to both protective and therapeutic effects in cancer treatment.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes such as alpha-amylase, which is crucial for carbohydrate metabolism. In vitro studies have demonstrated that derivatives of tetrazole compounds exhibit higher alpha-amylase inhibition compared to standard inhibitors like acarbose .

Antimicrobial Activity

This compound has also been screened for antimicrobial properties. Studies indicate that related tetrazole compounds possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings highlight the potential of this compound in developing antimicrobial agents .

Case Studies and Research Findings

  • Cisplatin Nephrotoxicity Study :
    • A study involving HX-1920 revealed that co-administration with cisplatin significantly increased urinary excretion of the drug and reduced nephrotoxic effects, indicating a protective role without compromising antitumor efficacy .
  • Alpha-Amylase Inhibition :
    • In vitro assays showed that certain derivatives exhibited alpha-amylase inhibition up to four times more potent than acarbose. This suggests a potential application in managing diabetes through carbohydrate metabolism regulation .
  • Antimicrobial Screening :
    • A synthesized tetrazole compound was tested against various microbial strains, showing significant antimicrobial activity, thus supporting the hypothesis that tetrazole-containing compounds could be effective in treating infections .

Summary of Biological Activities

Activity Type Description Reference
AntitumorProtective effects against cisplatin nephrotoxicity; maintains antitumor activity
Enzyme InhibitionPotent alpha-amylase inhibition; potential application in diabetes management
AntimicrobialEffective against Staphylococcus aureus and E. coli; potential for developing new antibiotics

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